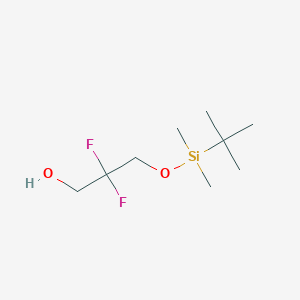
3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol is a compound of interest in organic chemistry due to its unique structural features and reactivity. This compound contains a tert-butyldimethylsilyl (TBS) protecting group, which is commonly used to protect hydroxyl groups during chemical reactions. The presence of two fluorine atoms adds to its chemical stability and reactivity, making it a valuable intermediate in various synthetic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol typically involves the protection of a hydroxyl group followed by the introduction of fluorine atoms. One common method starts with 1,3-propanediol, which is reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole to form the TBS-protected intermediate. This intermediate is then subjected to fluorination using reagents like diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The TBS group can be removed under acidic conditions to yield the free hydroxyl compound.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.
Substitution: Acidic conditions using reagents like tetrabutylammonium fluoride (TBAF) are effective for deprotection.
Major Products Formed
Oxidation: Formation of 3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropanal or 3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropanone.
Reduction: Formation of various alcohol derivatives depending on the reducing agent used.
Substitution: Formation of 2,2-difluoropropan-1-ol after deprotection.
科学研究应用
3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol involves its reactivity due to the presence of the TBS protecting group and the difluoro moiety. The TBS group provides steric protection to the hydroxyl group, allowing selective reactions at other sites. The difluoro group enhances the compound’s stability and reactivity, making it a useful intermediate in various synthetic pathways.
相似化合物的比较
Similar Compounds
3-((tert-Butyldimethylsilyl)oxy)propan-1-ol: Lacks the difluoro groups, making it less reactive in certain contexts.
2,2-Difluoropropan-1-ol: Does not have the TBS protecting group, leading to different reactivity and stability.
3-((tert-Butyldimethylsilyl)oxy)-2-fluoropropan-1-ol: Contains only one fluorine atom, resulting in different chemical properties.
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol is unique due to the combination of the TBS protecting group and the difluoro moiety. This combination provides a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
属性
分子式 |
C9H20F2O2Si |
|---|---|
分子量 |
226.34 g/mol |
IUPAC 名称 |
3-[tert-butyl(dimethyl)silyl]oxy-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C9H20F2O2Si/c1-8(2,3)14(4,5)13-7-9(10,11)6-12/h12H,6-7H2,1-5H3 |
InChI 键 |
UUUIKBCVTNOIGV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC(CO)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


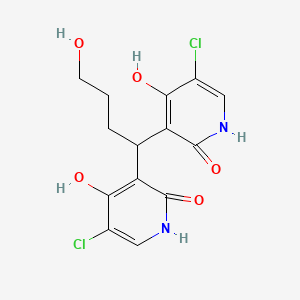
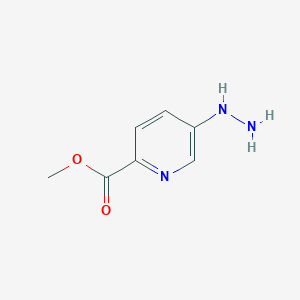
![3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853071.png)
![1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B12853074.png)

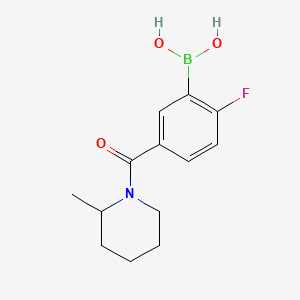
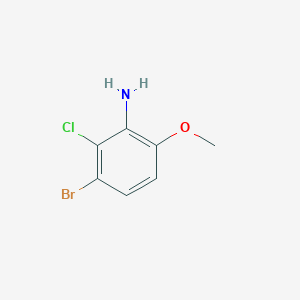
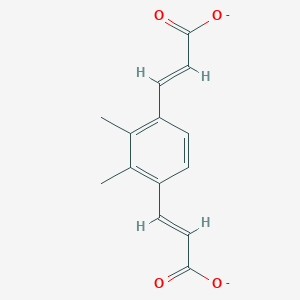
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12853102.png)


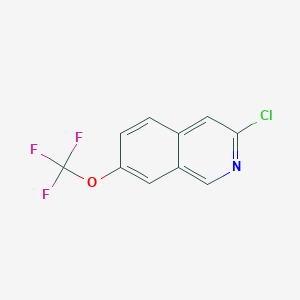
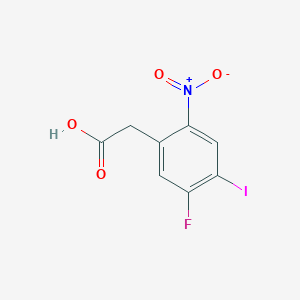
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853132.png)
